molecular formula C20H16N4O2S2 B2854352 2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1251608-51-1

2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2854352
CAS No.: 1251608-51-1
M. Wt: 408.49
InChI Key: LEDSPGSQHRGXRN-UHFFFAOYSA-N
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Description

2-((3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique combination of functional groups that impart interesting chemical properties, making it relevant in various scientific fields including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthesis begins with the formation of thiophen-2-yl-1,2,4-oxadiazole, which is subsequently linked to a pyridine moiety. The final step involves the acetylation of the intermediate compound to introduce the N-(p-tolyl)acetamide group.

Typical reaction conditions include:

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Catalysts: Palladium-based catalysts for coupling reactions

  • Temperature: Ranges from room temperature to reflux conditions (20-100°C)

  • Purification: Column chromatography or recrystallization

Industrial Production Methods

On an industrial scale, the production of this compound would necessitate optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems may be employed to streamline the synthesis process, reduce production time, and improve safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically affecting the thiophene or pyridine rings.

  • Reduction: : Reduction of the oxadiazole ring can occur under strong reducing conditions.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible due to the presence of aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

  • Substitution: : Halogenating agents, Grignard reagents, or nucleophiles like amines

Major Products

  • Oxidation Products: : Sulfoxides and sulfones

  • Reduction Products: : Amine derivatives

  • Substitution Products: : Varied aromatic compounds depending on the substituents introduced

Scientific Research Applications

In Chemistry

  • Ligand Design: : As a ligand for coordination chemistry, the compound’s multi-heteroatom structure is highly versatile.

  • Synthetic Intermediates: : Used as a precursor or intermediate in the synthesis of more complex molecules.

In Biology

  • Biological Probes: : As a probe for studying biological systems, particularly in the context of enzyme inhibition or receptor binding studies.

In Medicine

  • Anticancer Agents: : Exploration as an anticancer agent based on its ability to interfere with cell signaling pathways.

  • Anti-inflammatory Drugs: : Potential use in developing anti-inflammatory agents given its structural similarity to known drugs.

In Industry

  • Materials Science: : Applications in the development of novel materials, such as polymers and organic semiconductors.

  • Catalysis: : Use as a catalyst or catalyst precursor in organic synthesis.

Mechanism of Action

The compound exerts its effects primarily through interactions with various molecular targets such as enzymes, receptors, and nucleic acids. The heteroaromatic rings and functional groups facilitate binding to these targets, often leading to inhibition of enzymatic activity or modulation of receptor function. Specific pathways may include interference with signal transduction, DNA intercalation, or enzyme active site binding.

Comparison with Similar Compounds

Unique Features

  • Heteroaromatic Structure: : The presence of thiophene, oxadiazole, and pyridine rings in a single molecule is relatively rare and imparts unique reactivity.

  • Functional Versatility: : The combination of different functional groups allows for diverse chemical transformations and applications.

Similar Compounds

  • 2-(Thiophen-2-yl)-1,2,4-oxadiazole derivatives: : Similar compounds with different substituents on the thiophene ring.

  • N-(p-Tolyl)acetamide derivatives: : Compounds with variations in the aromatic substituents, affecting their biological and chemical properties.

There you go. Quite the mouthful, but thorough! Curious to dive deeper into any specific aspect?

Properties

IUPAC Name

N-(4-methylphenyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-13-6-8-14(9-7-13)22-17(25)12-28-20-15(4-2-10-21-20)19-23-18(24-26-19)16-5-3-11-27-16/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDSPGSQHRGXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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